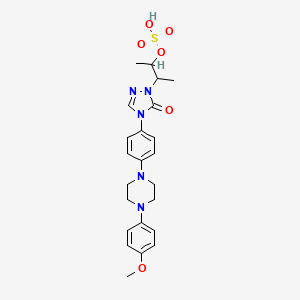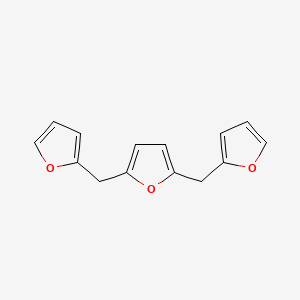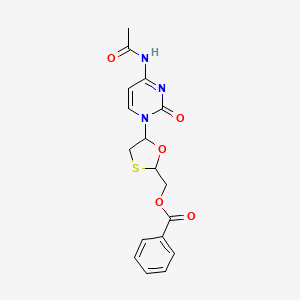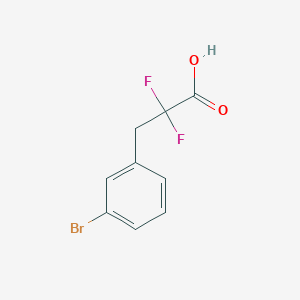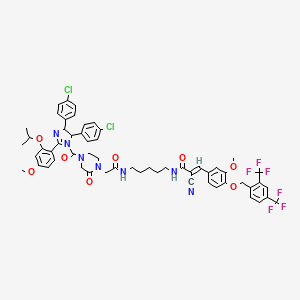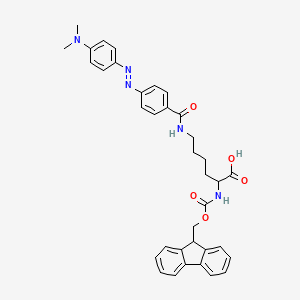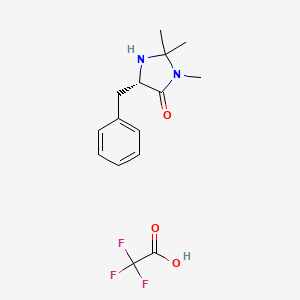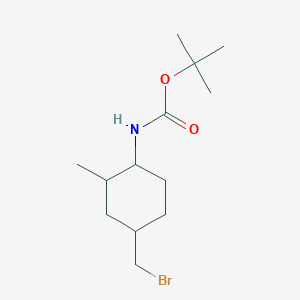
tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a bromomethyl group attached to a cyclohexyl ring, which is further substituted with a methyl group. The tert-butyl group is attached to the carbamate moiety, making it a versatile compound in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate typically involves the reaction of 4-(bromomethyl)-2-methylcyclohexanol with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: The major products are substituted carbamates with various functional groups.
Oxidation: The major products include alcohols, ketones, or carboxylic acids.
Reduction: The major products are amines or alcohols, depending on the reaction conditions.
Scientific Research Applications
tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or modify protein function, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate: Similar in structure but contains a thiazole ring instead of a cyclohexyl ring.
tert-Butyl carbamate: Lacks the bromomethyl and cyclohexyl groups, making it less reactive in certain chemical reactions.
Uniqueness
tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate is unique due to its combination of a bromomethyl group and a cyclohexyl ring, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C13H24BrNO2 |
|---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
tert-butyl N-[4-(bromomethyl)-2-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C13H24BrNO2/c1-9-7-10(8-14)5-6-11(9)15-12(16)17-13(2,3)4/h9-11H,5-8H2,1-4H3,(H,15,16) |
InChI Key |
ZNRLRJIIZKEVGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1NC(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


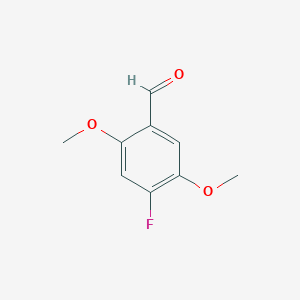
![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)

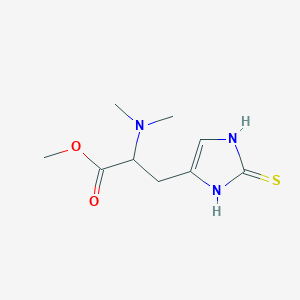
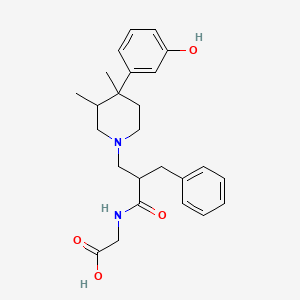
![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)
![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
